2-[4-(2,6-Dichlorobenzoyl)phenoxy]-2-methylpropanoic acid
Description
2-[4-(2,6-Dichlorobenzoyl)phenoxy]-2-methylpropanoic acid is an organic compound with the molecular formula C17H14Cl2O4. It is known for its applications in various scientific fields, including chemistry, biology, and medicine. This compound is characterized by the presence of a dichlorobenzoyl group attached to a phenoxy group, which is further connected to a methylpropanoic acid moiety.
Properties
CAS No. |
60012-97-7 |
|---|---|
Molecular Formula |
C17H14Cl2O4 |
Molecular Weight |
353.2 g/mol |
IUPAC Name |
2-[4-(2,6-dichlorobenzoyl)phenoxy]-2-methylpropanoic acid |
InChI |
InChI=1S/C17H14Cl2O4/c1-17(2,16(21)22)23-11-8-6-10(7-9-11)15(20)14-12(18)4-3-5-13(14)19/h3-9H,1-2H3,(H,21,22) |
InChI Key |
BWAKJMJHQKFPTC-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C(=O)O)OC1=CC=C(C=C1)C(=O)C2=C(C=CC=C2Cl)Cl |
Origin of Product |
United States |
Preparation Methods
The synthesis of 2-[4-(2,6-Dichlorobenzoyl)phenoxy]-2-methylpropanoic acid typically involves the reaction of 2,6-dichlorobenzoyl chloride with 4-hydroxy-2-methylpropanoic acid in the presence of a base such as pyridine. The reaction is carried out under controlled conditions to ensure the formation of the desired product. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to maximize yield and purity .
Chemical Reactions Analysis
2-[4-(2,6-Dichlorobenzoyl)phenoxy]-2-methylpropanoic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or other reduced products.
Substitution: The compound can undergo nucleophilic substitution reactions, where the dichlorobenzoyl group can be replaced by other nucleophiles under appropriate conditions.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane, catalysts such as palladium on carbon, and reaction temperatures ranging from room temperature to reflux conditions .
Scientific Research Applications
2-[4-(2,6-Dichlorobenzoyl)phenoxy]-2-methylpropanoic acid has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including its effects on cellular processes and its interactions with biological macromolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as its use in drug development for treating various diseases.
Industry: It is utilized in the production of specialty chemicals and as an intermediate in the synthesis of other valuable compounds
Mechanism of Action
The mechanism of action of 2-[4-(2,6-Dichlorobenzoyl)phenoxy]-2-methylpropanoic acid involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity and influencing various biochemical processes. Detailed studies are required to elucidate the exact molecular targets and pathways involved in its mechanism of action .
Comparison with Similar Compounds
2-[4-(2,6-Dichlorobenzoyl)phenoxy]-2-methylpropanoic acid can be compared with other similar compounds, such as:
Fenofibric acid: Known for its lipid-lowering effects and used in the treatment of hyperlipidemia.
Clofibric acid: Another lipid-lowering agent with similar structural features.
Bezafibrate: Used to treat hyperlipidemia and has a similar mechanism of action.
Biological Activity
2-[4-(2,6-Dichlorobenzoyl)phenoxy]-2-methylpropanoic acid, commonly referred to as Fenofibric Acid, is a derivative of fenofibrate and belongs to the class of fibrates. This compound is primarily recognized for its role in lipid management and has been studied for its various biological activities, including its effects on lipid metabolism, anti-inflammatory properties, and potential anticancer effects.
Chemical Structure and Properties
- Molecular Formula : C17H15ClO4
- Molecular Weight : 318.75 g/mol
- CAS Number : 42017-89-0
- IUPAC Name : 2-[4-(2,6-Dichlorobenzoyl)phenoxy]-2-methylpropanoic acid
The compound features a carboxylic acid functional group, which is significant for its biological activity.
Fenofibric Acid primarily exerts its biological effects through the activation of peroxisome proliferator-activated receptor alpha (PPARα). This activation leads to:
- Increased expression of genes involved in fatty acid oxidation.
- Enhanced lipoprotein lipase activity, resulting in improved lipid profiles.
- Upregulation of ATP-binding cassette transporter A1 (ABCA1), which promotes high-density lipoprotein (HDL) production and cholesterol efflux from cells .
1. Lipid Regulation
Fenofibric Acid is well-documented for its ability to lower triglyceride levels and increase HDL cholesterol. Clinical studies have shown that it effectively reduces low-density lipoprotein (LDL) cholesterol and triglycerides while increasing HDL levels in patients with dyslipidemia .
2. Anti-inflammatory Effects
Research indicates that Fenofibric Acid exhibits anti-inflammatory properties by inhibiting the expression of pro-inflammatory cytokines. This effect is particularly relevant in conditions such as atherosclerosis and metabolic syndrome, where inflammation plays a critical role in disease progression .
3. Anticancer Potential
Recent studies have explored the potential anticancer effects of Fenofibric Acid. In vitro experiments demonstrated that the compound can inhibit the proliferation of various cancer cell lines, including those from breast and prostate cancers. The mechanism involves PPARα-independent pathways that lead to apoptosis in cancer cells .
Case Studies and Research Findings
Safety Profile
While Fenofibric Acid is generally well-tolerated, it may cause side effects such as gastrointestinal disturbances, muscle pain, and liver enzyme elevations. It is classified as irritating to eyes and skin, with precautions necessary when handling the compound .
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